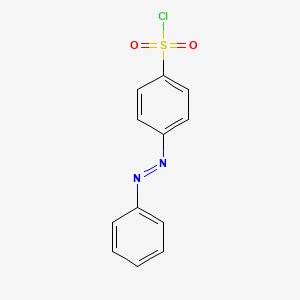

4-Phenylazobenzenesulfonyl Chloride

Übersicht

Beschreibung

4-Phenylazobenzenesulfonyl Chloride, also known as 4-(phenylazo)benzenesulfonyl chloride, is an organic compound with the molecular formula C12H9ClN2O2S. It is a derivative of benzenesulfonyl chloride and contains an azo group (-N=N-) attached to the benzene ring. This compound is typically a light yellow to brown powder or crystal and is soluble in benzene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for fifteen hours.

Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

Chlorosulfonic Acid Method: In this method, benzene is reacted with chlorosulfonic acid while maintaining the temperature between 20-25°C.

Analyse Chemischer Reaktionen

Types of Reactions

Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, where the azo group can participate in various substitution reactions on the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Common Reagents and Conditions

Amines: React with the sulfonyl chloride group to form sulfonamides.

Alcohols: React with the sulfonyl chloride group to form sulfonate esters.

Electrophiles: Participate in electrophilic aromatic substitution reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

4-Phenylazobenzenesulfonyl Chloride, has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzenesulfonyl chloride, 4-(phenylazo)-, involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, forming stable sulfonamide and sulfonate ester bonds. The azo group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Vergleich Mit ähnlichen Verbindungen

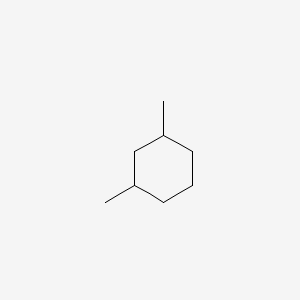

4-Phenylazobenzenesulfonyl Chloride, can be compared with other sulfonyl chloride derivatives:

Benzenesulfonyl Chloride: Lacks the azo group and is primarily used for the preparation of sulfonamides and sulfonate esters.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group on the benzene ring, making it a solid at room temperature and easier to handle.

Methanesulfonyl Chloride: A simpler sulfonyl chloride derivative used in similar reactions but lacks the aromatic ring structure.

This compound, is unique due to the presence of the azo group, which allows for additional reactivity and applications in dye and pigment production .

Eigenschaften

IUPAC Name |

4-phenyldiazenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-18(16,17)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAZPVORQYDKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069247 | |

| Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58359-53-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58359-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-4-sulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Dabsyl chloride primarily used for in analytical chemistry?

A1: Dabsyl chloride is primarily used as a derivatizing agent for enhancing the detectability of certain compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC). It reacts with compounds containing amino or hydroxyl groups to form stable, colored derivatives that can be easily detected using visible light detectors. [, , ]

Q2: Can you provide a specific example of Dabsyl chloride's application in pharmaceutical analysis?

A2: Certainly. A study demonstrated the use of Dabsyl chloride for the simultaneous determination of Fluoxetine and Norfluoxetine, an antidepressant and its metabolite, in human serum and urine. [] After derivatization with Dabsyl chloride, the resulting derivatives were separated by HPLC and quantified using a visible light detector.

Q3: The provided research mentions using Dabsyl chloride for hinokitiol analysis. What is hinokitiol, and why is this analytical method significant?

A3: Hinokitiol is a natural compound with antibacterial properties often added to personal care products. The study highlights a simple and cost-effective HPLC method for quantifying hinokitiol in skin lotions using Dabsyl chloride derivatization. [] This method addressed limitations of a previous method that utilized a more expensive reagent and suffered from interference issues.

Q4: Dabsyl chloride derivatization is often coupled with HPLC. What advantages does this combination offer in analytical chemistry?

A4: Combining Dabsyl chloride derivatization with HPLC offers several advantages:

- Enhanced Sensitivity: The colored Dabsyl derivatives allow for detection at visible wavelengths, typically around 450 nm, leading to increased sensitivity compared to UV detection for underivatized analytes. [, , ]

Q5: One study mentions achieving attomole level detection of amino acids. How does Dabsyl chloride contribute to such high sensitivity?

A5: The study employed a highly sensitive detection technique called thermooptical absorbance detection alongside capillary zone electrophoresis for separating Dabsyl-derivatized amino acids. [] While the detector played a key role in achieving attomole sensitivity, the strong absorbance properties of Dabsyl derivatives at the specific wavelength used by the detector were crucial for this accomplishment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.